molecular formula C10H9ClN2O B2391275 2-Chloro-6-ethoxyquinazoline CAS No. 778639-39-7

2-Chloro-6-ethoxyquinazoline

Cat. No.: B2391275
CAS No.: 778639-39-7
M. Wt: 208.65
InChI Key: IXCCMGZAKMKNIQ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazolines are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinazoline typically involves the reaction of 2-chloroquinazoline with ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxyquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted quinazolines with various functional groups.
  • Oxidized derivatives such as quinazoline carboxylic acids.
  • Reduced derivatives like dihydroquinazolines .

Scientific Research Applications

2-Chloro-6-ethoxyquinazoline has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new therapeutic agents for diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

    2-Chloroquinazoline: Lacks the ethoxy group, making it less versatile in certain reactions.

    6-Ethoxyquinazoline: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2-Chloro-4-ethoxyquinazoline: Similar structure but with different substitution patterns, leading to varied biological activities

Uniqueness: 2-Chloro-6-ethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

2-chloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCMGZAKMKNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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